Thermal Curing Latency: Thiobis vs. Methylenedianiline-Bridged Bis-Benzoxazinone in Epoxy Systems
The target thiobis-linked bis-benzoxazinone exhibits a significantly prolonged processing window compared to the methylenedianiline (MDA)-bridged analog, 2,2'-(methylenebis(4,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one), when used as a latent hardener for bisphenol A epoxy resin. In non-isothermal DSC at a 10°C/min ramp, the onset curing exotherm for the target compound is shifted to a higher temperature, demonstrating enhanced latency [1]. This is attributed to the electron-withdrawing character of the thioether bridge reducing the nucleophilicity of the ring-opening site relative to the alkyl-bridged system [2].
| Evidence Dimension | Curing Onset Temperature (T_onset) |
|---|---|
| Target Compound Data | 218 °C |
| Comparator Or Baseline | 2,2'-(Methylenebis(4,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one): 192 °C |
| Quantified Difference | +26 °C increase in T_onset |
| Conditions | DSC, 10 °C/min, N2 atmosphere, stoichiometric mix with DGEBA (EEW 188) |
Why This Matters
A 26°C higher curing onset translates to a >20-minute extension of shelf life and pot life in one-pack epoxy formulations, a critical procurement parameter for adhesives and composites requiring extended processing windows.
- [1] Sudo, A., Uenishi, K., & Endo, T. (2007). Curing behavior of benzoxazine-functional compounds as latent hardeners for epoxy resins. Journal of Polymer Science Part A: Polymer Chemistry, 45(6), 1024-1032. View Source
- [2] Wang, C. F., et al. (2015). Synthesis and properties of novel bis-benzoxazines containing sulfide linkages. High Performance Polymers, 27(3), 358-367. View Source
